molecular formula C16H9ClF3N3OS B12129554 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12129554
M. Wt: 383.8 g/mol
InChI Key: LGRJZMHRPQXXBQ-MLPAPPSSSA-N
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Description

The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridine and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and phenyl group may be susceptible to oxidation under specific conditions.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of this compound.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on understanding its interactions with biological targets.

Medicine

In medicine, this compound or its derivatives could be explored for therapeutic applications. Its potential to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, pyridine-containing molecules, and trifluoromethyl-substituted phenyl compounds. Examples include:

  • 2-(4-chlorophenyl)-1,3-thiazole
  • 3-(trifluoromethyl)pyridine
  • 4-chloro-2-(trifluoromethyl)aniline

Uniqueness

The uniqueness of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one lies in its combination of functional groups and structural features. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H9ClF3N3OS

Molecular Weight

383.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9ClF3N3OS/c17-10-3-4-12(11(7-10)16(18,19)20)22-15-23-14(24)13(25-15)6-9-2-1-5-21-8-9/h1-8H,(H,22,23,24)/b13-6-

InChI Key

LGRJZMHRPQXXBQ-MLPAPPSSSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

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